molecular formula C14H20ClNO2 B1392410 2-(3-Piperidinyl)ethyl benzoate hydrochloride CAS No. 1219972-73-2

2-(3-Piperidinyl)ethyl benzoate hydrochloride

Cat. No.: B1392410
CAS No.: 1219972-73-2
M. Wt: 269.77 g/mol
InChI Key: ODNUQXFFLDEMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Piperidinyl)ethyl benzoate hydrochloride is a synthetic organic compound featuring a piperidine ring, a privileged scaffold in medicinal chemistry, coupled with a benzoate ester functional group . Piperidine derivatives are integral to the pharmaceutical industry, found in over twenty classes of pharmaceuticals, and are key synthetic blocks for constructing drug candidates . The piperidine ring and benzoate ester in this compound make it a valuable intermediate for researchers, particularly in the design and synthesis of novel bioactive molecules. Its structure is amenable to further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The primary research application of this compound lies in its use as a key building block (synthon) for the development of potential therapeutic agents. The piperidine moiety is a common feature in a wide range of pharmacological agents, including antipsychotics, anticonvulsants, and analgesics . Meanwhile, the benzoate ester group can serve as a prodrug moiety or can be used to modify the lipophilicity and bioavailability of a molecule . Researchers can employ this chemical in multi-step synthetic routes, such as coupling and hydrogenation cascades, to access more complex, drug-like piperidine derivatives . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-piperidin-3-ylethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(13-6-2-1-3-7-13)17-10-8-12-5-4-9-15-11-12;/h1-3,6-7,12,15H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNUQXFFLDEMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification of 3-Pyridine Ethyl Acetate

  • Reagents: 3-Pyridine ethyl acetate, thionyl chloride (SOCl₂)
  • Conditions: Reaction in ethanol at room temperature, with catalytic SOCl₂
  • Outcome: Conversion of 3-pyridine ethyl acetate hydrochloride to 3-pyridine ethyl acetate (II)

Reaction:

3-Pyridine ethyl acetate hydrochloride + SOCl₂ → 3-Pyridine ethyl acetate (II)

This esterification step is critical for subsequent activation of the pyridine ring.

Step 2: Formation of N-Benzyl-3-Pyridine Acetate Ammonium Salt

  • Reagents: 3-Pyridine ethyl acetate (II), benzyl chloride
  • Solvent: Acetonitrile
  • Conditions: Room temperature, stirred, followed by reflux at 80–90°C for 10–16 hours
  • Outcome: Formation of compound (III), an N-benzyl derivative, with high yield (~95%)

Reaction:

3-Pyridine ethyl acetate (II) + benzyl chloride → N-benzyl-3-pyridine acetate ammonium salt (III)

This step activates the pyridine ring, facilitating subsequent hydrogenation.

Step 3: Catalytic Hydrogenation to Form Piperidine Derivative

  • Reagents: Compound (III), palladium on carbon (Pd/C)
  • Conditions: Hydrogen atmosphere at 10–30 atm, 40±5°C, 9–12 hours
  • Outcome: Hydrogenation reduces the pyridine ring to piperidine, yielding compound (IV)

Reaction:

(III) + H₂ (catalyzed by Pd/C) → (IV)

This step introduces the piperidine moiety essential for the final compound.

Step 4: Alkylation and Esterification to Attach Benzoate

  • Reagents: Compound (IV), benzoic acid derivatives, suitable alkylating agents
  • Conditions: Mild esterification, often using carbodiimide or similar coupling agents
  • Outcome: Formation of the benzoate ester linked to the piperidine ring

Note: The exact reagents for esterification depend on the specific synthetic route but generally involve activating the benzoic acid with coupling agents like DCC or EDC.

Step 5: Conversion to Hydrochloride Salt

  • Reagents: Dry hydrogen chloride gas or HCl in suitable solvent
  • Conditions: Reaction under controlled atmosphere to form the stable hydrochloride salt
  • Outcome: White, stable solid form of This compound

Reaction:

(Compound with free amine) + HCl → Hydrochloride salt

This salt form enhances compound stability and bioavailability.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Reagents Solvent Conditions Yield Notes
1 Esterification SOCl₂ Ethanol Room temp - Converts hydrochloride to ester
2 Ammonium salt formation Benzyl chloride Acetonitrile Room temp → reflux 80–90°C 95% Activation of pyridine ring
3 Hydrogenation H₂, Pd/C - 40±5°C, 10–30 atm, 9–12h Complete Reduces pyridine to piperidine
4 Ester linkage Benzoic acid derivatives - Mild, using coupling agents High Attaches benzoate group
5 Salt formation HCl - Controlled atmosphere Stable hydrochloride Final product

Research Findings and Considerations

  • Operational Simplicity: The synthesis route emphasizes mild conditions, high yields, and operational ease, aligning with best practices for pharmaceutical synthesis.
  • Yield Optimization: The key steps, especially benzylation and hydrogenation, can be optimized to maximize yield and purity.
  • Safety & Stability: Use of standard reagents like SOCl₂, benzyl chloride, and Pd/C requires appropriate safety measures. The hydrochloride salt form ensures stability and ease of storage.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Synthesis
2-(3-Piperidinyl)ethyl benzoate hydrochloride has been identified as a lead compound in the synthesis of various pharmaceutical agents. Its structural characteristics enable modifications that enhance biological activity or alter pharmacokinetic properties, making it a valuable scaffold in drug discovery processes.

Mechanisms of Action
Research indicates that this compound may modulate receptor activity or inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects. Ongoing studies aim to elucidate its precise mechanisms of action, which could pave the way for new treatments targeting various diseases.

Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds related to this structure have shown effectiveness against various bacterial strains, including those resistant to standard antibiotics .

Potential in Treating Inflammatory Conditions
The compound has been investigated for its potential use in treating inflammatory conditions such as arthritis. Its ability to interact with biological pathways involved in inflammation suggests it could serve as a therapeutic agent for managing chronic inflammatory diseases .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Drug DevelopmentIdentified as a lead compound for modifying biological activity; ongoing research into mechanisms of action.
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains; potential for developing new antibiotics.
Inflammatory ConditionsInvestigated for treatment of arthritis; shows promise in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 2-(3-Piperidinyloxy)benzoate Hydrochloride
  • Molecular Formula: C₁₆H₂₂ClNO₃
  • CAS : 1220032-95-0 .
  • Key Difference : The piperidinyl group is connected via an oxygen atom (piperidinyloxy) at the benzoate’s 2-position.
Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride
  • Molecular Formula: C₁₆H₂₄ClNO₃
  • CAS : 1220031-88-8 .
  • Key Difference : The piperidinyl group is at the 2-position of the piperidine ring, and the ethoxy group is attached to the benzoate’s 3-position.
  • Impact : Positional isomerism affects steric hindrance and electronic distribution, influencing receptor binding in pharmacological applications .

Piperidine Ring Modifications

2-(5-Ethyl-2-Methylpiperidino)ethyl Benzoate Hydrochloride
  • Molecular Formula: C₁₈H₂₇ClNO₂
  • CAS: Not specified .
  • Key Difference : The piperidine ring is substituted with ethyl and methyl groups at the 5- and 2-positions, respectively.
  • Impact : Increased lipophilicity and steric bulk may enhance CNS penetration but reduce aqueous solubility .
Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
  • Molecular Formula: C₁₆H₂₂ClNO₃
  • CAS : 1048673-90-0 .
  • Key Difference : The piperidinyl group is at the 4-position with an ethoxy spacer.

Ester Group Variations

Methyl 2-(3-Piperidinyl)benzoate Hydrochloride
  • Molecular Formula: C₁₄H₁₈ClNO₂
  • CAS: Not specified .
  • Key Difference : A methyl ester replaces the ethyl ester.
  • Impact : Smaller ester groups are hydrolyzed faster in vivo, affecting bioavailability and metabolic stability .

Complex Derivatives and Impurities

Benfluorex Hydrochloride Impurity A
  • Molecular Formula: C₁₉H₂₀F₃ClNO₂
  • CAS : 22444-70-8 .
  • Key Difference : Contains a trifluoromethylphenyl group instead of a simple benzoate.
  • Impact : Enhanced metabolic resistance due to the electron-withdrawing trifluoromethyl group, but increased risk of bioaccumulation .
4-(2-Piperidinoethoxy)-benzoic Acid Hydrochloride
  • Molecular Formula: C₁₄H₂₀ClNO₃
  • CAS : 84449-80-9 .
  • Key Difference : A free carboxylic acid replaces the ester.
  • Impact : Higher acidity improves water solubility but reduces blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
2-(3-Piperidinyl)ethyl Benzoate Hydrochloride C₁₆H₂₂ClNO₂ 307.12 Direct ethyl-piperidinyl, benzoate 2-position Not explicitly listed
Ethyl 2-(3-Piperidinyloxy)benzoate HCl C₁₆H₂₂ClNO₃ 313.82 Piperidinyloxy linker at benzoate 2-position 1220032-95-0
Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate HCl C₁₆H₂₄ClNO₃ 313.82 Piperidinyl at 2-position, ethoxy at 3-position 1220031-88-8
Benfluorex Hydrochloride Impurity A C₁₉H₂₀F₃ClNO₂ 387.82 Trifluoromethylphenyl substitution 22444-70-8
4-(2-Piperidinoethoxy)-benzoic Acid HCl C₁₄H₂₀ClNO₃ 285.77 Free carboxylic acid, ethoxy linker 84449-80-9

Biological Activity

2-(3-Piperidinyl)ethyl benzoate hydrochloride, a compound with a piperidine moiety, has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring attached to an ethyl benzoate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C15H19ClN2O2
  • Molecular Weight: 292.78 g/mol
  • CAS Number: 1219972-73-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:

  • Receptor Binding: The compound has shown affinity for serotonin and norepinephrine receptors, which may underlie its antidepressant effects.
  • Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer’s .
  • Neuroprotective Effects: Research indicates that this compound may protect neural cells from degeneration, making it a candidate for further development in neuropharmacology.

Antidepressant Effects

Studies have demonstrated that this compound exhibits significant antidepressant-like effects in preclinical models. The compound's ability to modulate neurotransmitter systems is believed to contribute to these effects.

Analgesic Properties

The compound has also been investigated for its analgesic properties, potentially offering therapeutic benefits in pain management.

Neuroprotective Applications

Preclinical trials suggest that the compound may provide neuroprotection against conditions such as Alzheimer's and Parkinson's diseases by targeting specific neural pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-(4-Piperidinyl)ethyl benzoate hydrochlorideSimilar ester structureDifferent piperidine position may affect activity
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoateEther derivativeVariation in functional groups alters solubility
N-benzylpiperidineSimple piperidine derivativeLacks ester functionality; primarily studied for CNS effects

The structural variations among these compounds may influence their pharmacological profiles and therapeutic applications.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Piperidinyl)ethyl benzoate hydrochloride, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves (i) formation of the piperidine intermediate via hydrogenation of substituted pyridines using Pd/C , (ii) ethoxylation to introduce the ethoxy group, and (iii) substitution with benzoate moieties under halogenation or coupling reactions. Challenges include controlling regioselectivity during substitution and minimizing byproducts like unreacted intermediates. Purification often requires column chromatography or recrystallization in acidic media .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL) resolves stereochemistry and hydrogen bonding patterns. For amorphous samples, Powder X-ray Diffraction (PXRD) paired with Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups .

Q. What safety precautions are recommended for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce impurities like des-methyl byproducts during synthesis?

  • Methodological Answer : Impurities often arise from incomplete substitution or side reactions. Optimize temperature (e.g., 60–80°C for ethoxylation) and solvent polarity (e.g., DMF for better solubility). Use catalysts like KI to enhance halogen displacement efficiency. Monitor reaction progress via Thin-Layer Chromatography (TLC) and employ gradient HPLC (C18 columns, 0.1% TFA in mobile phase) for purity assessment .

Q. What computational strategies predict the compound’s binding affinity to neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with receptors like serotonin transporters. Density Functional Theory (DFT) calculates electron distribution to identify reactive sites. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes in physiological conditions .

Q. How do substituents on the piperidine ring influence the compound’s stability in aqueous media?

  • Methodological Answer : Electron-donating groups (e.g., methyl) at the 3-position enhance steric shielding of the ester bond, reducing hydrolysis. Stability assays (pH 7.4 buffer, 37°C) quantified via UV-Vis spectroscopy show a half-life increase from 2 hours (unsubstituted) to 8 hours (3,5-dimethyl substitution) .

Q. What advanced analytical methods resolve discrepancies in reported solubility data?

  • Methodological Answer : Use hyphenated techniques like LC-MS to identify solvates or polymorphs. Dynamic Vapor Sorption (DVS) measures hygroscopicity, while Differential Scanning Calorimetry (DSC) detects phase transitions. For low solubility, employ co-solvency studies with PEG 400 or cyclodextrin inclusion complexes .

Q. How can crystallographic data inconsistencies (e.g., twinning) be addressed during structure refinement?

  • Methodological Answer : SHELXL’s TWIN and BASF commands refine twinned data. For overlapping peaks, use Olex2’s disorder modeling tools. High-resolution data (d-spacing < 0.8 Å) collected at synchrotron facilities improve accuracy. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Data-Driven Insights

  • Synthetic Yield Optimization : Ethoxylation at 70°C in THF achieves 85% yield vs. 65% in DCM .
  • Biological Activity : Analogues with 3,5-dimethylpiperidine show 3× higher serotonin reuptake inhibition (IC₅₀ = 12 nM) compared to unsubstituted derivatives (IC₅₀ = 36 nM) .
  • Stability Profile : Half-life in plasma increases from 1.5 hours (parent) to 4.5 hours with PEGylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Piperidinyl)ethyl benzoate hydrochloride
Reactant of Route 2
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2-(3-Piperidinyl)ethyl benzoate hydrochloride

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